molecular formula C14H22NO B1625237 2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide CAS No. 61015-94-9

2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide

Cat. No.: B1625237
CAS No.: 61015-94-9
M. Wt: 220.33 g/mol
InChI Key: VGHCMXLEZFMZOZ-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide (hereafter referred to by its systematic name) is a nitroxide radical widely utilized as a mediator in nitroxide-mediated polymerization (NMP). Its acyclic structure distinguishes it from cyclic nitroxides like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and AZADO (2-azaadamantane-N-oxyl) . The compound’s steric and electronic properties enable controlled radical polymerization (CRP) of diverse monomers, including styrenes, acrylates, and acrylonitriles, with high precision in molecular weight (Mn) and narrow polydispersity (PDI) . Its role as a persistent radical minimizes termination reactions via the persistent radical effect (PRE), making it critical for synthesizing block copolymers and functional materials .

Properties

InChI

InChI=1S/C14H22NO/c1-11(2)13(15(16)14(3,4)5)12-9-7-6-8-10-12/h6-11,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHCMXLEZFMZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N(C(C)(C)C)[O]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447704
Record name AGN-PC-0NCHOS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61015-94-9
Record name AGN-PC-0NCHOS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61015-94-9
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Preparation Methods

Synthesis via Oxidation of Hydroxylamine Precursors

Manganese Dioxide-Mediated Oxidation

The most widely documented method involves oxidizing the hydroxylamine derivative of TIPNO using manganese dioxide (MnO₂). Dissolving 2,2,5-trimethyl-4-phenyl-3-azahexane-3-hydroxylamine in dichloromethane (20 mL/g substrate) and stirring with activated MnO₂ (3 equiv) under open-air conditions for 24 hours achieves full conversion. Filtration through Celite followed by solvent evaporation yields TIPNO as an orange solid, which is purified via flash chromatography (hexanes/ethyl acetate, 9:1). This method achieves yields of 85–90% and is favored for laboratory-scale synthesis due to its simplicity and minimal byproduct formation.

Reaction Optimization

Critical parameters include:

  • MnO₂ Activation : Pre-drying MnO₂ at 120°C for 2 hours enhances oxidative efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve solubility of the hydroxylamine precursor.
  • Atmospheric Oxygen : Open-air conditions facilitate radical stabilization, reducing recombination side reactions.

Catalytic Oxidation Using Hydrogen Peroxide

Polymolybdate-Catalyzed Process

A patented industrial method employs hydrogen peroxide (H₂O₂) and sodium polymolybdate (Na₃[Mo₇O₂₄]·nH₂O) to oxidize 1,1,3,3-tetramethylisoindoline, a secondary amine precursor. The reaction proceeds in methanol/water (1:1 v/v) at 40°C for 6 hours, with H₂O₂ added dropwise (1.5–2.0 equiv). The deep orange solution lightens to yellow upon completion, signaling nitroxide formation. Yield and purity depend on:

Key Variables
Parameter Optimal Range Impact on Yield
H₂O₂ Concentration 30–35% aqueous Maximizes oxidation efficiency
Catalyst Loading 5–10 mol% Prevents over-oxidation
Temperature 35–45°C Balances reaction rate and stability

This method scales efficiently but requires rigorous pH control (6.5–7.5) to avoid decomposition.

Alternative Methods and Comparative Analysis

Electrochemical Oxidation

Limited studies suggest anodic oxidation of 2,2,5-trimethyl-4-phenyl-3-azahexane-3-amine in acetonitrile (0.1 M LiClO₄) at +1.2 V vs. Ag/AgCl. While avoiding chemical oxidants, this method yields <50% due to competing side reactions.

Comparative Performance

Method Yield (%) Purity (%) Scalability
MnO₂ Oxidation 85–90 ≥98 Laboratory
H₂O₂/Polymolybdate 75–80 95–97 Industrial
Electrochemical 40–45 90–92 Niche

Characterization and Validation

Spectroscopic Analysis

  • EPR Spectroscopy : Confirms radical identity with a triplet signal (g = 2.006, aₙ = 15.2 G).
  • ¹H NMR : Key resonances include δ 1.43 ppm (tert-butyl), 2.21 ppm (CH₂), and 7.14–7.26 ppm (phenyl).
  • ¹³C NMR : Peaks at δ 28.4 (CH₃), 80.9 (quaternary C), and 174.4 ppm (C=O, if present).

Crystallographic Data

X-ray diffraction of TIPNO derivatives reveals a planar nitroxide group with a C–N–O bond angle of 124.5° and N–O bond length of 1.28 Å, consistent with radical stabilization.

Stability and Decomposition Considerations

TIPNO decomposes at >130°C via homolytic cleavage (ΔH = 112 kJ/mol), forming alkyl radicals and nitroxide. Storage under inert gas at −20°C extends shelf life to >12 months.

Industrial-Scale Synthesis and Patent Overview

The H₂O₂/polymolybdate method dominates industrial production due to cost-effectiveness. Patent WO2006029697A1 highlights process optimizations, including real-time monitoring via colorimetric H₂O₂ detection.

Chemical Reactions Analysis

Role in Nitroxide-Mediated Polymerization (NMP)

TIPNO acts as a stable radical mediator in NMP, enabling controlled/living polymerization of vinyl monomers. The mechanism involves reversible homolytic cleavage of alkoxyamine initiators, generating propagating radicals and TIPNO (Scheme 1) . Key features include:

  • Thermal Stability : Effective at 120–125°C, facilitating controlled chain growth .

  • Low Polydispersity : Polymers synthesized with TIPNO exhibit narrow molecular weight distributions (PDI < 1.2) .

Table 1: Polymerization of Styrene Using TIPNO-Mediated NMP

MonomerTemp (°C)Time (h)Conversion (%)MnM_n (g/mol)PDI
Styrene125365019,1301.10
Styrene125246058,0001.20

Polymerization of Challenging Monomers

TIPNO excels in polymerizing monomers like acrylates and dienes, which are difficult to control with traditional nitroxides (e.g., TEMPO) .

Acrylate Monomers

  • Poly(tert-butyl acrylate) : Achieved 50% conversion in 36 h at 125°C with Mn=19,130g/molM_n = 19,130 \, \text{g/mol} and PDI = 1.10 .

  • Poly(n-butyl acrylate) : Requires styrene macroinitiators but attains PDI < 1.7 .

1,3-Dienes

  • Isoprene/Butadiene : Polymerization at 120°C yields high-molecular-weight polymers (Mn=1,000100,000g/molM_n = 1,000–100,000 \, \text{g/mol}) with PDIs < 1.2 . Excess TIPNO is minimized via disproportionation, preventing reaction slowdown .

Table 2: Alkoxyamine Initiator Performance

MonomerInitiatorTemp (°C)MnM_n (g/mol)PDI
4-AcetoxystyreneTIPNO12518,2201.10
Propargyl acrylateTIPNO1255,8001.20

Decomposition and Side Reactions

  • Disproportionation : TIPNO’s R-hydrogen allows decomposition via disproportionation, preventing nitroxide accumulation and maintaining living polymerization .

  • Thermal Quenching : Reactions are halted by rapid cooling (liquid N2_2), preserving chain-end fidelity .

Key Advantages Over TEMPO

  • Broader Monomer Compatibility : Effective for acrylates and dienes.

  • Higher Control : Reduced termination rates due to reversible equilibrium shifting with added TIPNO .

Scientific Research Applications

Polymer Chemistry

Nitroxide-Mediated Polymerization (NMP)
TIPNO is primarily recognized for its role as a control agent in nitroxide-mediated radical polymerization (NMP). This technique allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The mechanism involves the stabilization of free radicals during the polymerization process, which prevents uncontrolled chain reactions and enables precise control over polymer growth.

Case Study: Synthesis of Block Copolymers
In a notable study, TIPNO was used to synthesize block copolymers from tert-butyl acrylate. The reaction conditions included a nitrogen atmosphere and controlled temperature settings, yielding polymers with specific characteristics suitable for various applications in coatings and adhesives .

Parameter Value
MonomerTert-butyl acrylate
Reaction Time36 hours
Temperature125 °C
Conversion Rate25% after 4 hours

Biological Applications

Potential in Biological Systems
The stable radical nature of TIPNO makes it a candidate for studies in biological systems. Its ability to interact with biomolecules opens avenues for research into drug delivery systems and antioxidant properties. Researchers are exploring its use as a pH-switchable control agent that can modulate its activity based on environmental conditions .

Case Study: Antioxidant Properties
Research has indicated that nitroxides like TIPNO exhibit antioxidant effects, potentially offering protective benefits against oxidative stress in biological systems. This property is being investigated for therapeutic applications in diseases characterized by oxidative damage.

High-Performance Materials

TIPNO is utilized in the production of high-performance materials and coatings due to its ability to enhance the mechanical properties and thermal stability of polymers. The controlled polymerization process facilitated by TIPNO leads to materials that are more durable and resistant to environmental degradation.

Coatings and Adhesives

The compound's role in NMP allows for the development of specialty coatings that require specific properties such as adhesion, flexibility, and durability. Industries involved in automotive, aerospace, and construction are particularly interested in these advancements.

Comparison with Similar Compounds

Comparison with Similar Nitroxide Compounds

TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)

  • Structural Differences: TEMPO’s cyclic piperidine backbone imposes rigidity, limiting monomer compatibility compared to the acyclic, sterically flexible structure of 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide .
  • Polymerization Performance: TEMPO requires high temperatures (≥120°C) for styrene polymerization and fails to control acrylate or methacrylate polymerizations effectively. In contrast, this compound operates efficiently at lower temperatures (e.g., 125°C for tert-butyl acrylate) and accommodates a broader monomer scope .
  • Redox Properties : While TEMPO is a redox mediator in Li–O2 batteries, this compound is primarily applied in polymer chemistry due to its superior control over radical termination .

AZADO (2-Azaadamantane-N-oxyl) and TMAO (2,2,6,6-Tetramethylazepane-N-oxyl)

  • Structural Context : AZADO and TMAO are cyclic, rigid nitroxides with enhanced redox stability, making them preferred in catalysis and battery applications .
  • Polymerization Utility : Unlike this compound, AZADO and TMAO are less effective in CRP due to slower exchange dynamics between dormant and active species, leading to broader PDIs .

BlocBuilder/SG1

  • Functional Similarities : BlocBuilder/SG1, a commercial nitroxide, shares comparable performance with this compound in methacrylate and acrylate polymerizations .
  • Key Distinction: BlocBuilder/SG1 requires co-monomer additives (e.g., styrene) for methacrylate control, whereas this compound enables direct polymerization without additives .

Data Tables

Table 1. Comparative Polymerization Performance

Nitroxide Mn Range (g/mol) PDI Compatible Monomers Temp. Range (°C)
This compound 1,000–200,000 1.05–1.15 Styrene, acrylates, acrylonitrile, methacrylates 90–125
TEMPO 5,000–50,000 1.3–1.5 Styrene ≥120
BlocBuilder/SG1 10,000–150,000 1.1–1.3 Methacrylates (with co-monomer) 90–130

Table 2. Structural and Functional Comparison

Property This compound TEMPO AZADO/TMAO
Structure Acyclic Cyclic Cyclic (adamantane)
Primary Application Polymerization control Redox mediation Redox catalysis
Persistent Radical Effect Strong Moderate Weak

Biological Activity

2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide (TIPNO) is a stable nitroxide radical that has garnered attention for its potential applications in various biological and chemical processes. This compound is primarily recognized for its role in nitroxide-mediated radical polymerization (NMP), where it acts as a control agent to produce well-defined polymers. Its unique structure and properties offer insights into its biological activities and potential therapeutic applications.

TIPNO functions as a stable nitroxide radical, which allows it to participate in redox reactions. The stability of the radical form enables it to scavenge free radicals effectively, thereby protecting biological systems from oxidative stress. This mechanism is crucial in various applications, including:

  • Antioxidant activity: TIPNO can neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative damage.
  • Polymerization control: In polymer chemistry, TIPNO facilitates controlled radical polymerization processes, which can be applied in biomedical materials and drug delivery systems.

Biological Applications

Research has shown that TIPNO exhibits several biological activities:

  • Antioxidant Properties:
    • TIPNO's capability to scavenge free radicals has been demonstrated in various studies, indicating its potential as an antioxidant agent. It can mitigate oxidative stress in cellular environments, which is linked to various diseases including cancer and neurodegenerative disorders.
  • Polymer Chemistry:
    • The compound is extensively used in living radical polymerization techniques. Its ability to control polymer architecture leads to the development of materials that can be utilized in drug delivery systems and tissue engineering.
  • Biomedical Applications:
    • TIPNO-modified polymers have been explored for their utility in drug delivery due to their biocompatibility and ability to encapsulate therapeutic agents effectively.

Research Findings

Several studies have investigated the biological activity of TIPNO:

Table 1: Summary of Research Findings on TIPNO

StudyYearFocusKey Findings
2024Antioxidant ActivityDemonstrated significant ROS scavenging ability, reducing oxidative stress in vitro.
2023Polymerization ControlShowed controlled living radical polymerization, yielding well-defined polymer structures suitable for biomedical applications.
2014Drug Delivery SystemsDeveloped TIPNO-based polymers exhibited enhanced drug loading and release profiles compared to traditional systems.

Case Studies

Case Study 1: Antioxidant Efficacy
In a study published by RSC Publishing, TIPNO was tested for its efficacy as an antioxidant. The results indicated that TIPNO effectively reduced the levels of oxidative markers in cell cultures exposed to oxidative stress, suggesting its potential therapeutic role in preventing cellular damage.

Case Study 2: Controlled Drug Release
A research article highlighted the use of TIPNO in creating a novel drug delivery system where TIPNO-modified polymers were able to encapsulate chemotherapeutic agents. The study found that these systems provided a controlled release profile, enhancing the therapeutic efficacy while minimizing side effects.

Future Directions

The future research on TIPNO may focus on:

  • Exploration of new synthetic routes for enhancing its stability and reactivity.
  • Investigating its role in other biological systems , particularly in relation to neuroprotection and anti-inflammatory effects.
  • Development of multifunctional materials incorporating TIPNO for advanced biomedical applications.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide with high purity?

  • Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of precursors). Use inert atmospheres to prevent nitroxide radical degradation. Purification via column chromatography (silica gel, non-polar solvents) followed by recrystallization is recommended. Validate purity using HPLC coupled with UV-Vis and EPR spectroscopy to confirm radical integrity .

Q. How can electron paramagnetic resonance (EPR) spectroscopy be optimized to characterize this nitroxide’s stability in different solvents?

  • Methodological Answer : Prepare solutions in degassed solvents (e.g., toluene, DMSO) to minimize oxygen-induced line broadening. Use a modulation amplitude ≤1 G and microwave power ≤10 mW to avoid signal saturation. Compare hyperfine splitting constants (Aiso) across solvents to assess environmental effects on radical stability. Triplicate measurements ensure reproducibility .

Q. What analytical techniques are essential for distinguishing structural isomers of this compound?

  • Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR (focus on methyl/phenyl group coupling patterns) with high-resolution mass spectrometry (HRMS) to differentiate isomers. Computational DFT calculations (e.g., Gaussian09) can predict NMR chemical shifts and EPR parameters for comparison with experimental data .

Advanced Research Questions

Q. How do steric and electronic effects influence the nitroxide’s reactivity in radical scavenging assays?

  • Methodological Answer : Design a factorial experiment varying substituents (e.g., phenyl vs. alkyl groups) and measure quenching rates of model radicals (DPPH or ABTS). Use multivariate regression to correlate Hammett σ values or steric parameters (Taft’s Es) with rate constants. Control solvent polarity and temperature to isolate electronic/steric contributions .

Q. What computational strategies predict the nitroxide’s stability under physiological conditions for biomedical applications?

  • Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations in explicit water models to track radical lifetime and degradation pathways. Combine with QM/MM calculations to assess interactions with biomolecules (e.g., proteins). Validate predictions via in vitro EPR studies in buffer solutions at 37°C .

Q. How can contradictory data on the compound’s redox potential in literature be resolved?

  • Methodological Answer : Systematically replicate prior experimental setups (e.g., cyclic voltammetry parameters: scan rate, reference electrode calibration). Use a unified buffer system (e.g., 0.1 M KCl) and standardize sample preparation (degassing, concentration). Apply error-propagation analysis to identify sources of variability (e.g., oxygen contamination, electrode fouling) .

Experimental Design & Data Analysis

Q. What factorial design approaches optimize the nitroxide’s synthesis yield while minimizing side products?

  • Methodological Answer : Employ a Box-Behnken design with three factors: reaction time, temperature, and catalyst loading. Analyze responses (yield, purity) via ANOVA to identify significant interactions. Use response surface methodology (RSM) to pinpoint optimal conditions. Confirm results with three validation runs .

Q. How should researchers design a study to evaluate the compound’s spin-labeling efficiency in membrane proteins?

  • Methodological Answer : Use site-directed spin labeling (SDSL) with cysteine mutants of the target protein. Optimize labeling efficiency by varying molar ratios (nitroxide:protein), pH (6.5–8.5), and incubation time. Quantify unbound nitroxide via size-exclusion chromatography and validate labeling via EPR lineshape analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide
Reactant of Route 2
2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.